molecular formula C14H14O5 B3053006 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid CAS No. 500204-30-8

3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid

Cat. No.: B3053006
CAS No.: 500204-30-8
M. Wt: 262.26 g/mol
InChI Key: OUROTNVDKVPWEB-UHFFFAOYSA-N
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Description

3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid is a coumarin derivative characterized by a hydroxy group at the 7-position, methyl groups at the 4- and 8-positions, and a propanoic acid side chain at the 3-position. Coumarins are bicyclic aromatic compounds with a lactone ring, and substitutions on the core structure significantly influence their physicochemical and biological properties. Its propanoic acid moiety may facilitate interactions with biological targets, such as enzymes or receptors, making it a candidate for antimicrobial applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-7-9-3-5-11(15)8(2)13(9)19-14(18)10(7)4-6-12(16)17/h3,5,15H,4,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUROTNVDKVPWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419884
Record name 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500204-30-8
Record name 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid, a compound derived from the flavonoid family, exhibits a range of biological activities that have garnered significant research interest. This article aims to explore its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C₁₄H₁₄O₅. It features a chromene backbone, which is characteristic of many bioactive compounds. The presence of hydroxyl and carbonyl functional groups contributes to its reactivity and biological activity.

Cytotoxic Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
A549 (Lung Adenocarcinoma)<10
A375 (Melanoma)5.7
K562 (Erythroleukemia)25.1
HeLa (Cervical Carcinoma)30.6

These findings indicate that this compound selectively inhibits the proliferation of certain cancer cells while showing less toxicity towards normal cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays. It was found to scavenge free radicals effectively, indicating its role in protecting cells from oxidative stress.

Case Studies

Several studies have investigated the therapeutic potential of this compound in different contexts:

  • Cancer Therapy : A study focused on the effects of this compound on tumor growth in vivo demonstrated significant reductions in tumor size in treated mice compared to controls. The mechanism was linked to apoptosis induction in cancer cells.
  • Wound Healing : Another case study explored the application of this compound in wound healing models, where it accelerated healing processes by enhancing collagen synthesis and reducing inflammation.

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Properties
Research indicates that compounds related to 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid exhibit significant antioxidant activity. These compounds can neutralize free radicals, potentially reducing oxidative stress in cells. A study demonstrated that derivatives of this compound showed enhanced antioxidant capabilities compared to standard antioxidants like ascorbic acid .

1.2 Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. In vitro assays revealed that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

1.3 Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects. In animal models, it was shown to reduce inflammation markers significantly, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Materials Science Applications

2.1 Polymer Development
this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. For instance, polymers modified with this compound exhibited better resistance to thermal degradation compared to unmodified counterparts .

2.2 Coatings and Films
The compound's unique chemical structure allows it to be used in developing coatings with specific functionalities, such as UV resistance and improved adhesion properties. Research has indicated that films produced from polymers containing this compound have superior protective qualities against environmental stressors .

Biochemical Applications

3.1 Enzyme Inhibition Studies
Investigations into the enzyme inhibition potential of this compound have shown promising results. It was found to inhibit certain enzymes associated with metabolic pathways in cancer cells, suggesting a potential role in metabolic regulation .

3.2 Drug Delivery Systems
The compound is being explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability. Studies indicate that drug formulations containing this compound showed improved therapeutic efficacy in preclinical trials .

Case Studies

Study Application Findings
Study 1Antioxidant ActivityDemonstrated higher radical scavenging activity than ascorbic acid .
Study 2Anticancer EffectsInhibited proliferation of breast cancer cells by inducing apoptosis .
Study 3Polymer SynthesisImproved thermal stability in polymer matrices containing the compound .
Study 4Drug DeliveryEnhanced solubility and bioavailability of co-administered drugs .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the coumarin core and the 7-hydroxy group. Key comparisons include:

Compound Name (CAS/Identifier) 7-Position Substituent Additional Substituents Melting Point (°C) Key Physicochemical Notes
Target Compound -OH 4,8-dimethyl N/A High polarity due to -OH; moderate lipophilicity from methyl groups
3-(7-(Biphenyl-2-ylmethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid (Compound 15, ) Biphenyl-2-ylmethoxy 4,8-dimethyl 87–88 Lower melting point due to bulky biphenyl group; Rf = 0.27
3-(7-(Anthracen-9-ylmethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid (Compound 14, ) Anthracen-9-ylmethoxy 4,8-dimethyl 190–191 Higher melting point due to planar anthracene enhancing crystallinity
3-[7-[(4-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid (CAS 858751-27-6, ) 4-Bromobenzyloxy 4,8-dimethyl N/A Bromine increases lipophilicity and potential halogen bonding
3-{4,8,8-Trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}propanoic acid (CAS 956950-60-0, ) Pyrano ring fusion 4,8,8-trimethyl N/A Pyrano ring alters planarity, affecting binding interactions

Key Observations :

  • Hydroxy vs.
  • Methyl Substitutions : Methyl groups at 4- and 8-positions (common in compounds) improve metabolic stability compared to ethyl or propyl substituents (e.g., in ).
  • Aromatic Substituents : Bulky groups like biphenyl or anthracene () lower melting points due to disrupted packing, whereas halogens (e.g., bromine in CAS 858751-27-6) enhance lipophilicity and binding specificity .
Analytical Characterization
  • NMR: The target compound’s ¹H NMR would show a singlet for the 7-OH proton (if present), methyl singlets (δ ~2.3–2.4 ppm), and propanoic acid protons (δ ~2.7–2.8 ppm), comparable to analogs in and .
  • LC/MS and HRMS : Used universally for confirming molecular weights (e.g., m/z 429.3 for biphenylmethoxy analog in ) .

Preparation Methods

Structural and Nomenclatural Considerations

The compound’s IUPAC name, 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid , delineates its chromen-2-one core fused with a benzene ring, substituted with methyl groups at positions 4 and 8, a hydroxy group at position 7, and a propanoic acid chain at position 3. Its molecular formula, C₁₅H₁₆O₆ , reflects a molecular weight of 292.28 g/mol.

Core Synthesis via Pechmann Condensation

The chromen-2-one scaffold is typically constructed using the Pechmann condensation , a classical method for coumarin synthesis. This acid-catalyzed reaction combines substituted phenols with β-keto esters.

Reaction Mechanism and Conditions

For this compound, 4,8-dimethyl-7-hydroxycoumarin serves as the key intermediate. The synthesis proceeds as follows:

  • Phenol Substrate : Resorcinol derivatives (e.g., 3,5-dimethylphenol) react with β-keto esters (e.g., ethyl acetoacetate).
  • Acid Catalyst : Concentrated sulfuric acid or Lewis acids (e.g., FeCl₃) facilitate cyclization.
  • Temperature : Reactions occur at 80–100°C for 6–12 hours.
Table 1: Pechmann Condensation Optimization
Parameter Optimal Condition Yield (%)
Catalyst H₂SO₄ (98%) 72–78
Solvent Glacial acetic acid 68–75
Reaction Time 8 hours 70

Post-condensation, the intermediate undergoes demethylation to introduce the hydroxy group at position 7, often using hydrobromic acid (48%) under reflux.

Propanoic Acid Side Chain Introduction

The propanoic acid moiety is introduced via nucleophilic substitution or Michael addition at position 3 of the chromen-2-one core.

Alkylation with Bromopropanoic Acid

A common method involves reacting 4,8-dimethyl-7-hydroxycoumarin with 3-bromopropanoic acid in the presence of a base:

  • Base : Potassium carbonate (K₂CO₃) in anhydrous acetone.
  • Conditions : Reflux at 60°C for 24 hours.
  • Workup : Acidification with HCl to precipitate the product.
Table 2: Alkylation Reaction Parameters
Reagent Role Molar Ratio
3-Bromopropanoic acid Alkylating agent 1.2:1
K₂CO₃ Base 2.5:1

Yield improvements (up to 85%) are achieved using phase-transfer catalysts like tetrabutylammonium bromide.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. For example:

  • Microwave Conditions : 400 W, 120°C, 30 minutes.
  • Advantages : 20–25% higher yield compared to conventional heating.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) catalyze ester hydrolysis in green solvents (e.g., water-ethanol mixtures), reducing byproducts and enhancing enantioselectivity.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.
  • HPLC : C18 column, acetonitrile/water (55:45), retention time ≈ 12.3 minutes.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.31 (s, 3H, CH₃), δ 2.45 (s, 3H, CH₃), δ 6.25 (s, 1H, coumarin H-5).
  • IR : 1715 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (OH stretch).

Challenges and Optimization Strategies

  • Byproduct Formation : Competing O-alkylation minimized by using bulky bases (e.g., DBU).
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during alkylation.

Industrial Scalability Considerations

  • Continuous Flow Reactors : Reduce reaction time to 2 hours via pressurized flow systems.
  • Cost Analysis : Raw material costs account for 60% of total production expenses, emphasizing the need for catalyst recycling.

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid, and how is purity validated?

  • Methodological Answer : The compound is synthesized via a multi-step process involving a 7-hydroxycoumarin ester intermediate . Key steps include:
  • Alkylation of the 7-hydroxy group with a chlorinated quinoline or isoquinoline moiety under basic conditions.
  • Hydrolysis of the ester group using NaOH (1–2 M) to yield the propanoic acid derivative, with yields ranging from 25% to 99% depending on substituents .
  • Purity Validation :
  • TLC (Rf values reported in CHCl3:MeOH:CH3NH2 = 80:18:2) .
  • LC/MS for molecular ion confirmation (m/z values: 432.1–466.5 [M+H⁺]) .
  • ¹H NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–8.1 ppm, methyl groups at δ 2.3–2.6 ppm) .

Q. How can researchers confirm the structural integrity of this coumarin derivative?

  • Methodological Answer :
  • X-ray crystallography : Use SHELXL for refinement, focusing on high-resolution data (<1.0 Å) to resolve methyl and hydroxy group positions. Validate with R-factor metrics (e.g., R₁ < 0.05) .
  • FT-IR spectroscopy : Key peaks include C=O (coumarin lactone) at ~1700 cm⁻¹ and OH (phenolic) at ~3200 cm⁻¹ .

Q. What are the recommended storage conditions and solubility profiles for this compound?

  • Methodological Answer :
  • Storage : Store as a solid at –20°C under inert gas (e.g., argon) to prevent oxidation of the phenolic hydroxy group .
  • Solubility :
  • Organic solvents : DMSO (~1 mg/mL), ethanol (~2 mg/mL) .
  • Aqueous buffers : Prepare fresh solutions in PBS (pH 7.2, ~1 mg/mL) to avoid precipitation .

Advanced Research Questions

Q. How can structural modifications enhance inhibitory activity against bacterial helicases (e.g., Bacillus anthracis)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Quinoline/isoquinoline substitution : Compounds with 7-chloroquinoline (e.g., Compound 10) show higher helicase inhibition due to improved hydrophobic interactions .
  • Methyl group positioning : 4,8-Dimethyl substitution (vs. 4-methyl) enhances steric complementarity with the helicase active site .
  • Experimental Design :
  • Use fluorescence-based ATPase assays to quantify inhibition (IC₅₀ values).
  • Validate with molecular docking (e.g., AutoDock Vina) using helicase crystal structures (PDB: 3Q8X) .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer :
  • Assay Optimization :
  • Control ATP concentrations (1–5 mM) to avoid substrate depletion in enzyme assays .
  • Use isothermal titration calorimetry (ITC) to confirm binding stoichiometry and rule out nonspecific interactions .
  • Data Cross-Validation :
  • Compare results across orthogonal assays (e.g., helicase inhibition vs. bacterial growth suppression).
  • Analyze impurities via HPLC-MS ; trace solvents (e.g., DMF) may interfere with biological activity .

Q. What strategies are effective for resolving crystallographic disorder in the coumarin ring system?

  • Methodological Answer :
  • Refinement Protocols :
  • In SHELXL , apply ISOR and DELU restraints to model thermal motion in the 4,8-dimethyl groups .
  • Use TWIN/BASF commands for handling twinned crystals (common in coumarin derivatives) .
  • Data Collection :
  • Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to minimize thermal vibrations .

Q. How can metabolic stability of this compound be evaluated in preclinical models?

  • Methodological Answer :
  • In Vitro Assays :
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Vivo Models :
  • Administer orally (10–50 mg/kg) to rodents and measure plasma half-life via UHPLC-QTOF .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid
Reactant of Route 2
3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid

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